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Introduction

The delivery of antibodies into living cells is a powerful technique for studying intracellular
processes, validating therapeutic targets, and developing novel drug modalities. Streptolysin O
(SLO), a pore-forming toxin produced by Streptococcus pyogenes, provides an effective
method for the transient permeabilization of the plasma membrane, allowing for the delivery of
macromolecules such as antibodies into the cytoplasm.[1][2] This document provides detailed
application notes and protocols for the use of SLO in intracellular antibody delivery.

SLO monomers bind to cholesterol in the cell membrane and subsequently oligomerize to form
large pores, with diameters that can reach up to 35 nm.[2] This process allows for the passive
diffusion of molecules, including antibodies (typically ~150 kDa), into the cell.[3] A key
advantage of this technique is that the pores can be resealed in a Ca?*-dependent manner,
allowing for the recovery of viable cells with the introduced antibody localized intracellularly.[2]

[4]

Data Presentation
Table 1: Optimal Streptolysin O Concentrations for
Antibody Delivery in Various Cell Lines
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Note: The optimal SLO concentration is highly dependent on the specific cell type, cell density,

and the purity of the SLO preparation. It is crucial to perform a titration experiment for each new
cell line and batch of SLO.[2][5]

Experimental Protocols

Protocol 1: Optimization of Streptolysin O Concentration

This protocol describes the essential first step of determining the optimal SLO concentration for
achieving high permeabilization efficiency while maintaining cell viability.
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Materials:

Adherent or suspension cells of interest

Complete cell culture medium

Dulbecco's Phosphate-Buffered Saline (DPBS) with 1 mM MgCl2

Streptolysin O (SLO) stock solution

Reducing agent (e.g., 0.5 M TCEP or 10 mM DTT)

Fluorescently labeled dextran (e.g., 10 kDa FITC-dextran) or a fluorescently labeled control
antibody

Propidium lodide (PI) or DAPI for viability assessment

96-well plate or other suitable culture vessels

Fluorescence microscope or flow cytometer

Procedure:

Cell Preparation: Plate cells to achieve 80-100% confluency for adherent cells or a
concentration of 1 x 10° cells/mL for suspension cells on the day of the experiment.

SLO Activation: Thaw an aliquot of SLO stock solution and activate it by adding a reducing
agent (e.g., 0.2 pL of 0.5 M TCEP to 10 pL of SLO stock). Incubate at 37°C for 20 minutes.

[5]

SLO Dilution Series: Prepare a series of SLO dilutions in DPBS with 1 mM MgCl-. A typical
starting range is 0 to 200 U/mL.[5]

Cell Treatment:

o For adherent cells, wash three times with DPBS.

o For suspension cells, pellet and resuspend in DPBS.
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o Add 100 pL of each SLO dilution to the cells and incubate at 37°C for 10 minutes.[5]

o Permeabilization Assessment:
o After SLO incubation, wash the cells three times with DPBS + 1 mM MgCl-.

o Add the fluorescent marker (e.g., FITC-dextran) solution to the cells and incubate on ice
for 5 minutes.[5]

o Wash the cells three times with an appropriate buffer (e.g., Tyrode's solution).
o Cell Recovery and Viability Staining:

o Add complete cell culture medium to initiate membrane resealing and recover the cells in
a 37°C, 5% CO:z2 incubator for 15-30 minutes.[5]

o Add a viability dye such as Propidium lodide (PI) to the cells.
e Analysis:

o Fluorescence Microscopy: Observe the cells under a fluorescence microscope. The
optimal SLO concentration will show a high percentage of cells with intracellular
fluorescence from the marker and a low percentage of Pl-positive (dead) cells.[5]

o Flow Cytometry: Quantify the percentage of permeabilized (fluorescent marker-positive)
and dead (PI-positive) cells. Aim for >85% permeabilization with <10% cell death.[5][6]

Protocol 2: Intracellular Delivery of Antibodies

This protocol outlines the procedure for delivering a specific antibody into target cells using the
optimized SLO concentration.

Materials:
e Cells of interest
o Complete cell culture medium

o DPBS with 1 mM MgClz
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Activated Streptolysin O (at the pre-determined optimal concentration)

Antibody of interest (fluorescently labeled or unlabeled)

Appropriate buffers (e.g., Tyrode's solution)

Recovery buffer (complete cell culture medium)

Procedure:

o Cell Preparation: Prepare cells as described in Protocol 1.

e SLO Activation: Activate SLO as described in Protocol 1.[5]

e Permeabilization:

o Wash cells with DPBS.

o Incubate cells with the optimal concentration of activated SLO in DPBS + 1 mM MgCl: for
10 minutes at 37°C.[5]

e Antibody Loading:

o Wash the cells three times with DPBS + 1 mM MgClz to remove excess SLO.

o Add the antibody solution (typically 200-600 nM in a suitable buffer like Tyrode's solution)
to the cells.[5]

o Incubate on ice for 5 minutes to allow the antibody to diffuse into the cells.[5]

e Cell Recovery:

o Discard the antibody solution and wash the cells three times with buffer.

o Add recovery buffer (complete cell culture medium) and incubate at 37°C, 5% CO: for at
least 15-30 minutes to allow for membrane resealing.[5]

o Downstream Analysis: The cells are now ready for various downstream applications to
assess the localization and function of the delivered antibody.
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Protocol 3: Assessment of Intracellular Antibody
Delivery and Function

A. Fluorescence Microscopy for Localization

Procedure:

Perform intracellular antibody delivery using a fluorescently labeled antibody (Protocol 2).
 After the recovery period, wash the cells with PBS.
o Fix the cells with 4% paraformaldehyde for 15 minutes at room temperature.

o (Optional) Permeabilize the cells with a detergent (e.g., 0.1% Triton X-100) if co-staining for
other intracellular targets.

o (Optional) Perform immunostaining for other cellular markers to determine co-localization.

» Mount the coverslips on microscope slides with a mounting medium containing a nuclear
stain (e.g., DAPI).

» Image the cells using a fluorescence or confocal microscope to visualize the subcellular
localization of the delivered antibody.

B. Flow Cytometry for Quantifying Delivery Efficiency
Procedure:

o Deliver a fluorescently labeled antibody into suspension cells or trypsinized adherent cells
(Protocol 2).

» After recovery, wash the cells and resuspend them in FACS buffer (e.g., PBS with 1% BSA).

o Analyze the cells on a flow cytometer to determine the percentage of fluorescently positive
cells, indicating successful antibody delivery.[6]

C. Western Blotting for Target Engagement
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This method can be used to determine if the delivered antibody interacts with its intracellular
target, potentially leading to changes in the target protein's phosphorylation state or its
interaction with other proteins.

Procedure:

Deliver an unlabeled antibody that is expected to modulate a specific signaling pathway
(Protocol 2).

o After an appropriate incubation time to allow for the antibody to engage its target and elicit a
cellular response, lyse the cells in a suitable lysis buffer containing protease and
phosphatase inhibitors.

o Determine the protein concentration of the cell lysates.
o Perform SDS-PAGE to separate the proteins by size.
o Transfer the separated proteins to a membrane (e.g., PVDF or nitrocellulose).

o Probe the membrane with a primary antibody that detects the target protein or a downstream
marker of the signaling pathway of interest (e.g., a phospho-specific antibody).

 Incubate with a secondary antibody conjugated to an enzyme (e.g., HRP) or a fluorophore.

» Detect the signal to visualize changes in protein levels or post-translational modifications,
indicating that the delivered antibody has engaged its target.[7][8]

D. Cell Viability Assay (MTT Assay)

Procedure:

e Seed cells in a 96-well plate.

o Perform SLO-mediated antibody delivery (Protocol 2).

o At desired time points after delivery (e.g., 24, 48, 72 hours), add MTT solution (typically 0.5
mg/mL) to each well and incubate for 2-4 hours at 37°C.
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e Add a solubilization solution (e.g., DMSO or a detergent-based solution) to dissolve the
formazan crystals.

» Measure the absorbance at a wavelength of 570 nm using a microplate reader. The
absorbance is proportional to the number of viable cells.[1]

Visualizations
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Caption: Experimental workflow for intracellular antibody delivery using Streptolysin O.

© 2025 BenchChem. All rights reserved. 9/13 Tech Support


https://www.benchchem.com/product/b1238324?utm_src=pdf-body-img
https://www.benchchem.com/product/b1238324?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1238324?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Methodological & Application

Check Availability & Pricing

Example: Inhibition of a Kinase Signaling Pathway
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Caption: Diagram of an antibody inhibiting an intracellular signaling pathway.

Troubleshooting
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Problem

Possible Cause

Suggested Solution

Low permeabilization efficiency

SLO concentration is too low.

Increase the SLO
concentration in the titration

experiment.

Inefficient SLO activation.

Ensure the reducing agent is
fresh and the activation is

performed correctly.

Cell density is too high.

Optimize cell seeding density.

High cell death

SLO concentration is too high.

Decrease the SLO

concentration.

Prolonged incubation with
SLO.

Reduce the SLO incubation

time.

Incomplete membrane

resealing.

Ensure the recovery buffer
contains sufficient Ca2+ and

allow adequate recovery time.

High background fluorescence

(for fluorescent antibodies)

Incomplete removal of

unbound antibody.

Increase the number and
duration of wash steps after

antibody loading.

Non-specific antibody binding.

Include a blocking step or add
a non-specific protein (e.g.,
casein) to the antibody

solution.

No observable effect of the

delivered antibody

Insufficient amount of antibody

delivered.

Increase the concentration of
the antibody during the loading
step.

Antibody is not functional.

Ensure the antibody is of high
purity and has been stored
correctly. Test antibody activity

in an in vitro assay if possible.

Incorrect subcellular

localization.

Verify the localization of the

delivered antibody using
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fluorescence microscopy.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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 To cite this document: BenchChem. [Application Notes and Protocols for Intracellular
Antibody Delivery Using Streptolysin O]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1238324#using-streptolysin-o-for-intracellular-
delivery-of-antibodies]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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